molecular formula C13H20N2 B1607771 (R)-(1-Benzylpiperidin-3-YL)methanamine CAS No. 290363-59-6

(R)-(1-Benzylpiperidin-3-YL)methanamine

Cat. No. B1607771
M. Wt: 204.31 g/mol
InChI Key: BYNIUBOJBWXZCC-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(1-Benzylpiperidin-3-YL)methanamine, also known as (-)-BPAM, is a chemical compound that belongs to the class of psychoactive substances. It is a chiral compound and exists in two enantiomeric forms. (-)-BPAM has been extensively studied for its potential use in scientific research as a tool to study the central nervous system.

Mechanism Of Action

(-)-BPAM acts as a dopamine transporter blocker, which means that it prevents the reuptake of dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have a range of effects on behavior and physiology.

Biochemical And Physiological Effects

The effects of (-)-BPAM on the central nervous system are complex and varied. It has been shown to have both stimulant and sedative effects, depending on the dose and route of administration. (-)-BPAM has also been shown to affect the levels of other neurotransmitters, such as serotonin and norepinephrine.

Advantages And Limitations For Lab Experiments

(-)-BPAM has several advantages for use in scientific research. It is a highly selective dopamine transporter blocker, which means that it can be used to study the effects of dopamine on behavior and physiology. (-)-BPAM is also relatively stable and can be easily synthesized in the laboratory. However, there are also limitations to its use. (-)-BPAM has a short half-life, which means that its effects are relatively short-lived. It is also a controlled substance, which means that it can only be used in licensed research facilities.

Future Directions

There are several future directions for research on (-)-BPAM. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). (-)-BPAM has also been shown to have potential as a tool for studying the effects of drugs of abuse on the central nervous system. Further research is needed to fully understand the mechanisms of action of (-)-BPAM and its potential applications in scientific research and medicine.

Scientific Research Applications

(-)-BPAM has been used in scientific research to study the central nervous system. It has been shown to have affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. (-)-BPAM has also been used as a tool to study the effects of drugs on the central nervous system, as it can selectively bind to the dopamine transporter and block its activity.

properties

IUPAC Name

[(3R)-1-benzylpiperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNIUBOJBWXZCC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360214
Record name (R)-(1-BENZYLPIPERIDIN-3-YL)METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(1-Benzylpiperidin-3-YL)methanamine

CAS RN

290363-59-6
Record name (R)-(1-BENZYLPIPERIDIN-3-YL)METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(1-Benzylpiperidin-3-YL)methanamine
Reactant of Route 2
(R)-(1-Benzylpiperidin-3-YL)methanamine
Reactant of Route 3
Reactant of Route 3
(R)-(1-Benzylpiperidin-3-YL)methanamine
Reactant of Route 4
(R)-(1-Benzylpiperidin-3-YL)methanamine
Reactant of Route 5
Reactant of Route 5
(R)-(1-Benzylpiperidin-3-YL)methanamine
Reactant of Route 6
Reactant of Route 6
(R)-(1-Benzylpiperidin-3-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.